molecular formula C19H18N2O5 B13078447 Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate

Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate

Cat. No.: B13078447
M. Wt: 354.4 g/mol
InChI Key: INIWPRCLLKXKCR-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate is a complex organic compound featuring a quinoline and pyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its structure suggests it may have unique interactions with biological targets, making it a candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Pyridine Derivative Synthesis: The pyridine ring is often synthesized through the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Coupling Reaction: The quinoline and pyridine derivatives are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired product.

    Esterification: The final step involves esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline and pyridine rings, potentially converting them to their respective dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline and dihydropyridine derivatives.

    Substitution: Amino or thioether derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it may interact with specific enzymes or receptors, making it a potential lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals due to its chromophoric properties.

Mechanism of Action

The mechanism by which Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyridine moieties can bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-methoxy-5-((6-chloroquinolin-4-yl)oxy)pyridin-2-yl)acetate
  • Methyl 2-(3-methoxy-5-((6-ethoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate
  • Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-3-yl)acetate

Uniqueness

Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate is unique due to the specific positioning of the methoxy groups and the combination of quinoline and pyridine rings. This unique structure may result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 2-[3-methoxy-5-(6-methoxyquinolin-4-yl)oxypyridin-2-yl]acetate

InChI

InChI=1S/C19H18N2O5/c1-23-12-4-5-15-14(8-12)17(6-7-20-15)26-13-9-18(24-2)16(21-11-13)10-19(22)25-3/h4-9,11H,10H2,1-3H3

InChI Key

INIWPRCLLKXKCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)OC3=CC(=C(N=C3)CC(=O)OC)OC

Origin of Product

United States

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